molecular formula C9H17NO2 B12864725 1-(2-Methoxy-5-methylpyrrolidin-1-yl)propan-1-one

1-(2-Methoxy-5-methylpyrrolidin-1-yl)propan-1-one

Katalognummer: B12864725
Molekulargewicht: 171.24 g/mol
InChI-Schlüssel: MXLYVIUXUPKDOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methoxy-5-methylpyrrolidin-1-yl)propan-1-one is a chemical compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

The synthesis of 1-(2-Methoxy-5-methylpyrrolidin-1-yl)propan-1-one typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. The synthetic routes can be categorized into two main strategies:

Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

1-(2-Methoxy-5-methylpyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxy-5-methylpyrrolidin-1-yl)propan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-Methoxy-5-methylpyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to certain proteins and enzymes, influencing their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions .

Vergleich Mit ähnlichen Verbindungen

1-(2-Methoxy-5-methylpyrrolidin-1-yl)propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C9H17NO2

Molekulargewicht

171.24 g/mol

IUPAC-Name

1-(2-methoxy-5-methylpyrrolidin-1-yl)propan-1-one

InChI

InChI=1S/C9H17NO2/c1-4-8(11)10-7(2)5-6-9(10)12-3/h7,9H,4-6H2,1-3H3

InChI-Schlüssel

MXLYVIUXUPKDOZ-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)N1C(CCC1OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.